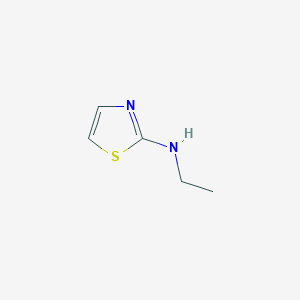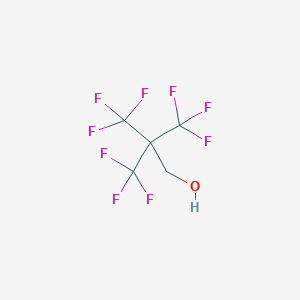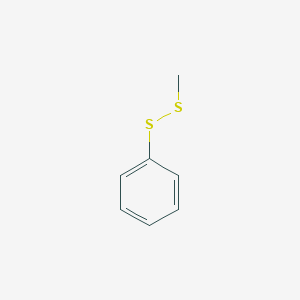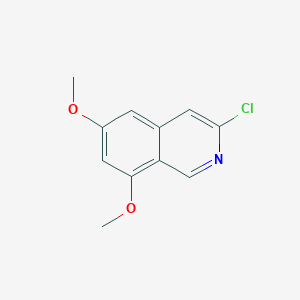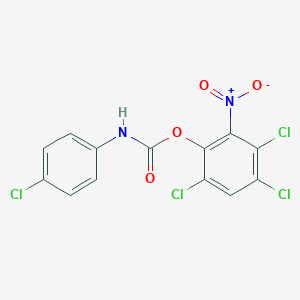
Phenol, 2-nitro-3,4,6-trichloro-, p-chlorocarbanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-nitro-3,4,6-trichloro-, p-chlorocarbanilate is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is also known as triclosan, and it is widely used as an antibacterial agent in personal care products, such as soaps, toothpaste, and deodorants.
Mécanisme D'action
Triclosan acts by inhibiting the bacterial enoyl-acyl carrier protein reductase enzyme, which is involved in the synthesis of fatty acids. This inhibition leads to the disruption of the bacterial cell membrane and ultimately results in the death of the bacteria.
Effets Biochimiques Et Physiologiques
Triclosan has been shown to have both biochemical and physiological effects on the body. It has been found to disrupt the endocrine system by interfering with the thyroid hormone and estrogen signaling pathways. Triclosan has also been found to have adverse effects on the liver and kidney functions.
Avantages Et Limitations Des Expériences En Laboratoire
Triclosan has several advantages in lab experiments, including its broad-spectrum antibacterial activity and its ability to penetrate bacterial biofilms. However, triclosan has limitations in lab experiments, such as its potential toxicity to cells and its interference with the growth of some bacterial strains.
Orientations Futures
There are several future directions for triclosan research, including the development of new synthesis methods, the investigation of its potential as an antiviral agent, and the exploration of its effects on the gut microbiome. Additionally, the potential environmental impact of triclosan and its degradation products should be further investigated.
Conclusion:
In conclusion, triclosan is a widely used antibacterial agent that has gained significant attention in the scientific research community. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and drawbacks of triclosan and its impact on human health and the environment.
Méthodes De Synthèse
Triclosan is synthesized by the reaction of 2,4,6-trichlorophenol with sodium nitrite and concentrated sulfuric acid. The resulting product is then reacted with p-chloroaniline to form triclosan. This synthesis method is widely used in the industry to produce triclosan in large quantities.
Applications De Recherche Scientifique
Triclosan has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used as an antimicrobial agent in wound dressings, medical devices, and oral care products. Triclosan has also been used in environmental monitoring to detect the presence of bacteria in water and soil samples.
Propriétés
Numéro CAS |
14628-81-0 |
|---|---|
Nom du produit |
Phenol, 2-nitro-3,4,6-trichloro-, p-chlorocarbanilate |
Formule moléculaire |
C13H6Cl4N2O4 |
Poids moléculaire |
396 g/mol |
Nom IUPAC |
(3,4,6-trichloro-2-nitrophenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H6Cl4N2O4/c14-6-1-3-7(4-2-6)18-13(20)23-12-9(16)5-8(15)10(17)11(12)19(21)22/h1-5H,(H,18,20) |
Clé InChI |
XEYNDINQFLTEIQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl |
Autres numéros CAS |
14628-81-0 |
Synonymes |
4-Chlorocarbanilic acid 3,4,6-trichloro-2-nitrophenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



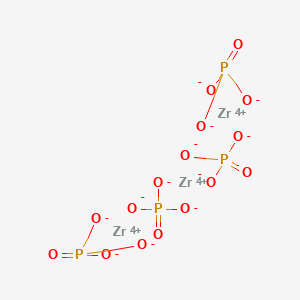
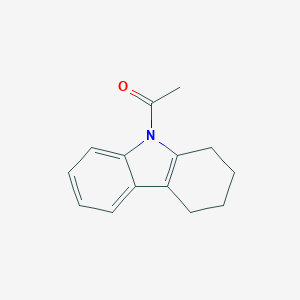
![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)
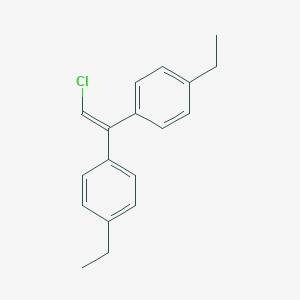
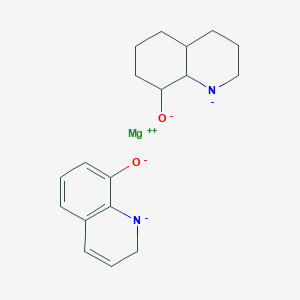
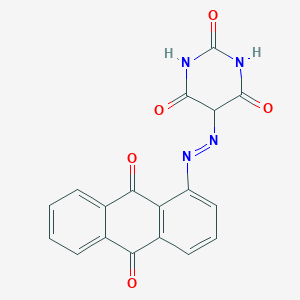
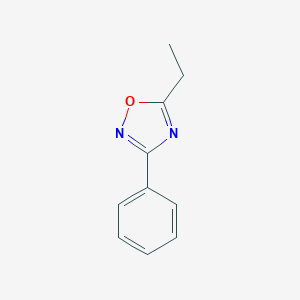
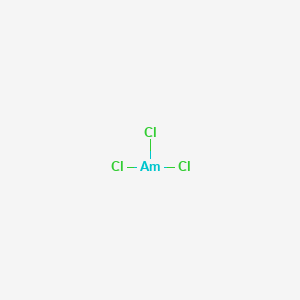
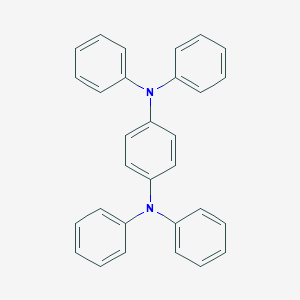
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
